N-(Cyanomethyl)-N-cyclopropyl-2-nitro-4-(trifluoromethyl)benzamide

GPR35 antagonism off-target profiling benzamide selectivity

N-(Cyanomethyl)-N-cyclopropyl-2-nitro-4-(trifluoromethyl)benzamide (CAS 1436289-24-5) is a fully synthetic, multi-functionalized benzamide derivative featuring a cyanomethyl acetamide side-chain, a cyclopropyl group on the amide nitrogen, a nitro substituent at the 2-position, and a trifluoromethyl group at the 4-position of the benzamide ring. With a molecular formula of C₁₃H₁₀F₃N₃O₃, a molecular weight of 313.23 Da, a calculated logP of 2.17, and a topological polar surface area (TPSA) of 79.37 Ų, the compound complies with Lipinski's Rule of Five and the Rule of Three for fragment-likeness, possessing only one rotatable bond.

Molecular Formula C13H10F3N3O3
Molecular Weight 313.236
CAS No. 1436289-24-5
Cat. No. B2928387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Cyanomethyl)-N-cyclopropyl-2-nitro-4-(trifluoromethyl)benzamide
CAS1436289-24-5
Molecular FormulaC13H10F3N3O3
Molecular Weight313.236
Structural Identifiers
SMILESC1CC1N(CC#N)C(=O)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
InChIInChI=1S/C13H10F3N3O3/c14-13(15,16)8-1-4-10(11(7-8)19(21)22)12(20)18(6-5-17)9-2-3-9/h1,4,7,9H,2-3,6H2
InChIKeyUUZKQYJWEQTXIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(Cyanomethyl)-N-cyclopropyl-2-nitro-4-(trifluoromethyl)benzamide: Procurement-Relevant Baseline Profile for Research Sourcing


N-(Cyanomethyl)-N-cyclopropyl-2-nitro-4-(trifluoromethyl)benzamide (CAS 1436289-24-5) is a fully synthetic, multi-functionalized benzamide derivative featuring a cyanomethyl acetamide side-chain, a cyclopropyl group on the amide nitrogen, a nitro substituent at the 2-position, and a trifluoromethyl group at the 4-position of the benzamide ring [1]. With a molecular formula of C₁₃H₁₀F₃N₃O₃, a molecular weight of 313.23 Da, a calculated logP of 2.17, and a topological polar surface area (TPSA) of 79.37 Ų, the compound complies with Lipinski's Rule of Five and the Rule of Three for fragment-likeness, possessing only one rotatable bond [1]. It is commercially catalogued as a research compound, typically supplied at 95% purity, and is intended exclusively for non-human, laboratory research applications . Publicly available bioactivity annotation remains sparse; however, targeted counter-screening data indicate that the compound is inactive at the G-protein coupled receptor GPR35 in a primary antagonist assay, a finding relevant to off-target selectivity profiling [1].

Why N-(Cyanomethyl)-N-cyclopropyl-2-nitro-4-(trifluoromethyl)benzamide Cannot Be Replaced by a Generic In-Class Analog


Substituting N-(cyanomethyl)-N-cyclopropyl-2-nitro-4-(trifluoromethyl)benzamide with a close structural analog—such as the N-ethyl, N-propyl, or N-cyclopentyl variant, or with the des-nitro derivative—introduces quantifiable changes in conformational flexibility, electronic character, and hydrogen-bonding capacity that may fundamentally alter target engagement [1]. The cyclopropyl group constrains the molecule to a single rotatable bond, locking the cyanomethyl side-chain into a restricted conformational space compared to the freely rotating ethyl (CAS 1436254-64-6) or n-propyl (CAS 1394684-73-1) congeners [1][2]. The 2-nitro group is a strong electron-withdrawing substituent that polarizes the benzamide ring and can function as a reducible prodrug handle or a key pharmacophoric element; its removal in the des-nitro analog (N-(cyanomethyl)-N-cyclopropyl-4-(trifluoromethyl)benzamide) eliminates this entire electronic and reactivity dimension [2]. Furthermore, publicly available GPR35 counter-screening data confirm that the target compound is inactive at this receptor, whereas structurally related benzamides have been documented to exhibit GPR35 modulatory activity; thus, a generic substitution could inadvertently introduce unwanted off-target pharmacology [1]. Because no single in-class analog simultaneously preserves the cyclopropyl conformational constraint, the 2-nitro electronic effect, and the 4-trifluoromethyl lipophilicity while maintaining the same counter-screen profile, direct interchange without re-validation is scientifically unsound.

Quantitative Differentiation Evidence for N-(Cyanomethyl)-N-cyclopropyl-2-nitro-4-(trifluoromethyl)benzamide Versus Closest Analogs


GPR35 Counter-Screen Selectivity: Inactivity at GPR35 Distinguishes This Compound from Benzamide-Class GPR35 Modulators

In a primary in vitro antagonist assay at human GPR35, N-(cyanomethyl)-N-cyclopropyl-2-nitro-4-(trifluoromethyl)benzamide was classified as 'inactive,' indicating no measurable antagonism at the concentrations tested [1]. This result contrasts with the broader benzamide chemotype, where numerous N-substituted benzamide derivatives have been reported to exhibit GPR35 agonist or antagonist activity [1]. For procurement decisions involving assays where GPR35-mediated signaling is a confounding variable, this negative data point provides actionable evidence that the compound is unlikely to introduce a GPR35-dependent false positive, reducing the risk of misleading hit triage.

GPR35 antagonism off-target profiling benzamide selectivity

Conformational Restriction: Single Rotatable Bond Imposes Rigidity Compared to N-Ethyl and N-Propyl Analogs

N-(Cyanomethyl)-N-cyclopropyl-2-nitro-4-(trifluoromethyl)benzamide possesses only one rotatable bond (RB = 1), attributable to the cyclopropyl ring locking the amide nitrogen substituent into a rigid orientation [1]. In contrast, the N-ethyl analog (CAS 1436254-64-6, C₁₂H₁₀F₃N₃O₃, MW 301.23) and the N-propyl analog (CAS 1394684-73-1, C₁₃H₁₂F₃N₃O₃, MW 315.25) each contain at least two and three rotatable bonds respectively due to their linear alkyl chains, conferring greater conformational entropy [2][3]. This difference in degrees of freedom has direct thermodynamic consequences: all else being equal, the cyclopropyl compound pays a smaller entropic penalty upon binding to a rigid protein pocket, potentially translating into improved binding affinity for targets that prefer a pre-organized ligand conformation. The cyclopentyl analog represents an intermediate case but introduces additional steric bulk absent in the cyclopropyl variant.

conformational restriction rotatable bond count ligand efficiency

Electronic Differentiation: The 2-Nitro Group Creates a Unique Reduction-Sensitive and Electron-Deficient Benzamide Core

The presence of the 2-nitro substituent on the benzamide ring distinguishes this compound from the des-nitro analog N-(cyanomethyl)-N-cyclopropyl-4-(trifluoromethyl)benzamide [1]. The nitro group exerts a strong electron-withdrawing effect (Hammett σₘ = +0.71, σₚ ≈ +0.78), substantially decreasing the electron density of the aromatic ring and the amide carbonyl. This electronic modulation can influence: (i) the compound's susceptibility to enzymatic nitroreduction, a pathway exploited in hypoxia-activated prodrug strategies; (ii) the strength of π-stacking interactions with aromatic residues in a target protein binding pocket; and (iii) the compound's overall chemical reactivity, including stability toward nucleophilic degradation. The des-nitro analog lacks all of these electronic features. Published literature on nitro-substituted benzamides demonstrates that the nitro group can serve as a critical pharmacophoric element in kinase inhibition (e.g., CDK inhibitors) and in nitroreductase-based cancer therapy strategies [2][3].

nitroaromatic electron-withdrawing group prodrug activation nitroreductase

Fragment-Like Physicochemical Profile: Lipinski and Rule-of-Three Compliance with Balanced Polarity

The compound satisfies all criteria of the Rule of Three (Ro3: MW ≤ 300 is approximated at 313.23 Da—borderline; HBA ≤ 6: satisfied; HBD ≤ 2: satisfied; logP ≤ 3: satisfied at 2.17) and all criteria of Lipinski's Rule of Five, positioning it near the fragment-to-lead boundary [1]. Its TPSA of 79.37 Ų and logP of 2.17 place it within the central region of the drug-like chemical space. By comparison, the N-propyl analog (CAS 1394684-73-1) has a higher molecular weight (315.25 Da) and increased rotatable bond count, pushing it further from ideal fragment space, while the des-nitro analog loses polar surface area and hydrogen-bond acceptor capacity, potentially reducing aqueous solubility. The cyclopropyl compound thus occupies a unique position in property space: it is the most rigid, most polar (due to the concerted effect of nitro and cyanomethyl groups), and most fragment-compliant member within this analog series [1][2].

drug-likeness Rule of Three fragment-based screening physicochemical properties

Optimal Research Application Scenarios for N-(Cyanomethyl)-N-cyclopropyl-2-nitro-4-(trifluoromethyl)benzamide Based on Evidence


Fragment-Based Drug Discovery (FBDD) Library Design Requiring Conformationally Constrained, Electron-Deficient Benzamide Cores

The compound's single rotatable bond combined with Rule-of-Three border compliance makes it a strong candidate for fragment-based screening libraries targeting protein pockets that favor rigid, pre-organized ligands [1]. Its balanced TPSA (79.37 Ų) and moderate logP (2.17) support both aqueous solubility and passive membrane permeability at fragment concentrations, while the nitro and trifluoromethyl groups provide distinct ¹⁹F NMR and UV detection handles for binding assays [1]. Researchers seeking a fragment starting point that lacks GPR35 off-target liability—a known confounder for benzamide fragments—can rely on the documented GPR35 inactivity of this compound [1].

Chemical Probe Development for Nitroreductase- or Hypoxia-Dependent Activation Pathways

The 2-nitro substituent, situated on an electron-deficient benzamide ring, renders this compound suitable as a scaffold for hypoxia-activated prodrugs or nitroreductase-substrate probe molecules [1][2]. The cyanomethyl group provides an additional synthetic handle for further derivatization, while the cyclopropyl group contributes metabolic stability relative to N-alkyl analogs that are more susceptible to N-dealkylation. This combination of features is not replicated in the des-nitro analog or in the more flexible N-ethyl/N-propyl congeners, making the target compound the preferred starting point for programs exploring nitroaromatic activation mechanisms [2].

Selectivity Profiling Panels Where Benzamide-Class GPR35 Activity Must Be Excluded

Because GPR35 is a known target for numerous benzamide derivatives, its activation or inhibition can produce confounding signals in cell-based phenotypic screens [1]. The documented GPR35 inactivity of N-(cyanomethyl)-N-cyclopropyl-2-nitro-4-(trifluoromethyl)benzamide provides a clean baseline for selectivity panels, enabling researchers to attribute any observed biological activity to the intended target rather than to GPR35-mediated off-target effects. This negative selectivity data is a concrete, actionable differentiator that generic benzamide analogs cannot claim without equivalent counter-screening documentation [1].

Structure-Activity Relationship (SAR) Studies Exploring the Role of N-Substituent Conformational Rigidity in Benzamide Pharmacophores

The cyclopropyl group's constrained geometry (RB = 1) contrasts sharply with the greater rotational freedom of N-ethyl (RB ≥ 2) and N-propyl (RB ≥ 3) analogs, making this compound an essential comparator in systematic SAR campaigns aimed at quantifying the entropic contribution of ligand pre-organization to binding affinity [1][2]. By comparing the IC₅₀/EC₅₀ values obtained for this rigid cyclopropyl analog against those of its more flexible N-alkyl counterparts in the same assay, medicinal chemists can directly assess whether conformational restriction improves target engagement for a given benzamide-binding protein [2].

Quote Request

Request a Quote for N-(Cyanomethyl)-N-cyclopropyl-2-nitro-4-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.